

X-ray crystal structure of (4-(Trifluoromethyl)pyridin-3-yl)methanol

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Compound of Interest

Compound Name: (4-(Trifluoromethyl)pyridin-3-yl)methanol

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A Comparative Guide to the X-ray Crystal Structure of Trifluoromethyl-Substituted Pyridine Derivatives

Introduction

This guide provides a comparative analysis of the X-ray crystal structure of trifluoromethyl-substituted pyridine derivatives, with a focus on providing representative data for understanding the solid-state conformation of this class of compounds. Due to the absence of a publicly available crystal structure for **(4-(Trifluoromethyl)pyridin-3-yl)methanol**, this guide presents the detailed crystallographic data for a closely related compound, 4-(Trifluoromethyl)pyridine-2-carboxylic acid. This comparison offers valuable insights into the molecular geometry and packing of pyridines bearing the influential trifluoromethyl group, which is of significant interest to researchers in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-(Trifluoromethyl)pyridine-2-carboxylic acid, providing a benchmark for the structural analysis of similar compounds.

Parameter	4-(Trifluoromethyl)pyridine-2-carboxylic acid[1]
Chemical Formula	C ₇ H ₄ F ₃ NO ₂
Formula Weight	191.11
Crystal System	Triclinic
Space Group	P-1
a (Å)	9.1863(6)
b (Å)	15.1325(9)
c (Å)	17.6356(11)
α (°)	107.189(2)
β (°)	93.126(2)
γ (°)	103.753(2)
Volume (Å ³)	2254.2(2)
Z	12
Temperature (K)	100(2)
Radiation (Å)	0.71073
R-factor (%)	5.18

Experimental Protocols

The determination of the crystal structure for small molecules like 4-(Trifluoromethyl)pyridine-2-carboxylic acid involves a standardized set of procedures in X-ray crystallography.

Crystallization

The initial and often most challenging step is the growth of a high-quality single crystal.[2][3] For small organic molecules, this is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a supersaturated solution. The choice of solvent is crucial and is

often determined empirically. The resulting crystal should ideally be between 0.1 and 0.5 mm in each dimension, with a well-defined shape and no visible defects.

Data Collection

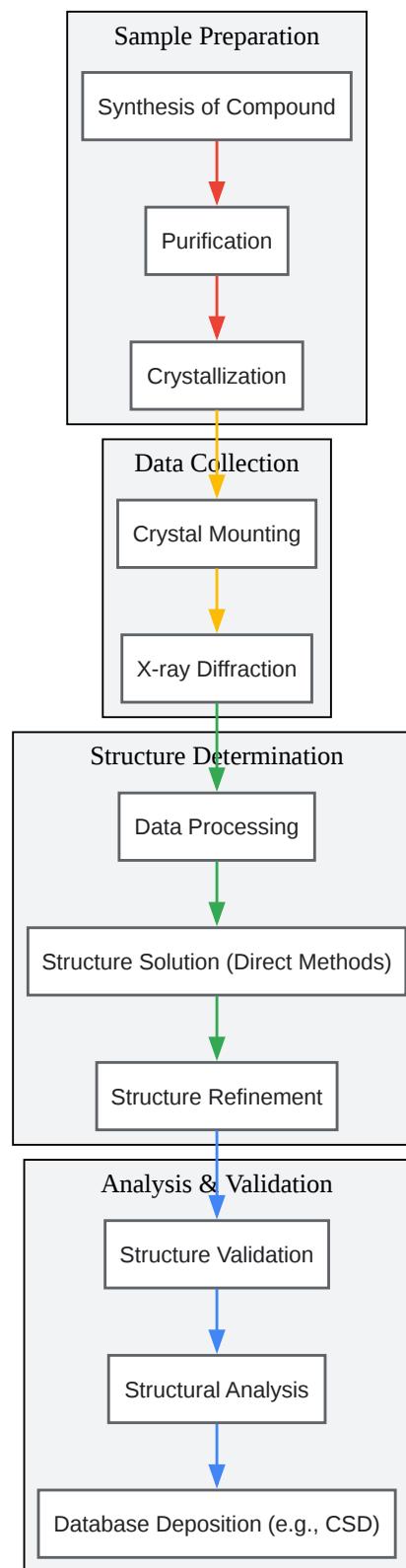
A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then exposed to a monochromatic X-ray beam.[2][3] As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-ray beams are recorded by a detector. For the data presented on 4-(Trifluoromethyl)pyridine-2-carboxylic acid, the data was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group. The phase problem is then solved to obtain an initial electron density map. For small molecules, direct methods are commonly used to solve the structure.[3] This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit between the experimental data and the calculated model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a small molecule.



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Caption: Workflow for small molecule X-ray crystal structure determination.

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